

# 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

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An In-Depth Technical Guide to **3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** (CAS: 51642-03-6) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a sulfolane derivative, its rigid, polar structure and primary amine handle make it a versatile building block for synthesizing a diverse range of pharmacologically active molecules. This guide provides a comprehensive overview of its core properties, with a primary focus on its molecular weight, alongside detailed protocols for its synthesis, analytical characterization, and safe handling. We will explore its application as a key scaffold, particularly in the development of novel therapeutics targeting oxidative stress pathways, underscoring its value to drug discovery programs.

## Core Physicochemical Properties

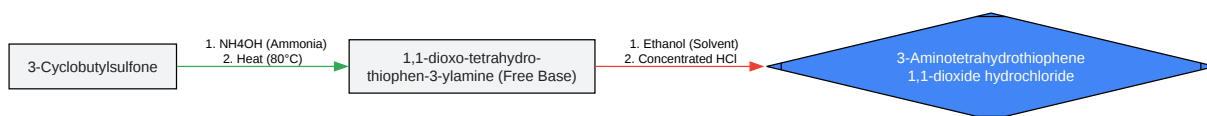
The foundational characteristics of a chemical entity are critical for its application in synthesis and analysis. The molecular weight dictates stoichiometric calculations, while other properties inform solubility, stability, and handling procedures. The key properties of **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** are summarized below.

Property	Value	Source(s)
Molecular Weight	171.65 g/mol	[1][2][3]
Molecular Formula	C <sub>4</sub> H <sub>10</sub> ClNO <sub>2</sub> S	[1][2][3]
CAS Number	51642-03-6	[2][3][4]
IUPAC Name	1,1-dioxothiolan-3-amine;hydrochloride	[2]
Appearance	White to off-white solid	[3]
Melting Point	208 - 209 °C	[3][5]
Synonyms	3-Aminosulfolane hydrochloride, Tetrahydro-3-thiophenamine 1,1-dioxide HCl	[3]

## Synthesis Pathway and Experimental Protocol

The synthesis of **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** can be achieved through various routes. A common and illustrative method involves the amination of a sulfone precursor followed by salt formation.[3] The hydrochloride form is preferred in laboratory settings as it enhances the compound's stability and simplifies handling compared to the free base.

## Synthesis Workflow Diagram



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Caption: General synthesis route from a sulfone precursor.

## Step-by-Step Synthesis Protocol

This protocol describes a validated method for preparing the title compound.<sup>[3]</sup> The causality for key steps is explained to provide deeper insight.

- Amination Reaction:
  - Dissolve the starting material, 3-cyclobutylsulfone, in a 26% ammonia solution within a sealed reaction vessel.
  - Causality: Using ammonia as both the reagent and solvent under heat and pressure facilitates the nucleophilic ring-opening and subsequent intramolecular cyclization to form the aminotetrahydrothiophene core.
  - Heat the mixture to 80°C and maintain for approximately 4 hours, monitoring the reaction's completion via Thin-Layer Chromatography (TLC).
- Isolation of the Free Base:
  - After the reaction is complete, cool the vessel and concentrate the mixture under reduced pressure to remove excess ammonia and water. This will yield the crude free base as an oil.
  - Causality: Removing the volatile components shifts the equilibrium and isolates the non-volatile product.
- Salt Formation and Crystallization:
  - Dissolve the resulting oily residue in ethanol.
  - Slowly add concentrated hydrochloric acid (HCl) to the ethanolic solution while stirring. The pH should become strongly acidic.
  - Causality: The HCl protonates the primary amine, forming the hydrochloride salt. This salt typically has lower solubility in organic solvents like ethanol compared to the free base, enabling its purification through crystallization.

- Continue stirring for 30 minutes. Crystallization can be further induced by the addition of a non-polar co-solvent such as diethyl ether.
- Final Product Isolation:
  - Collect the precipitated solid product by filtration.
  - Wash the solid with diethyl ether to remove any remaining soluble impurities.
  - Dry the final product under vacuum to yield 1,1-dioxo-tetrahydro-thiophen-3-ylamine hydrochloride.

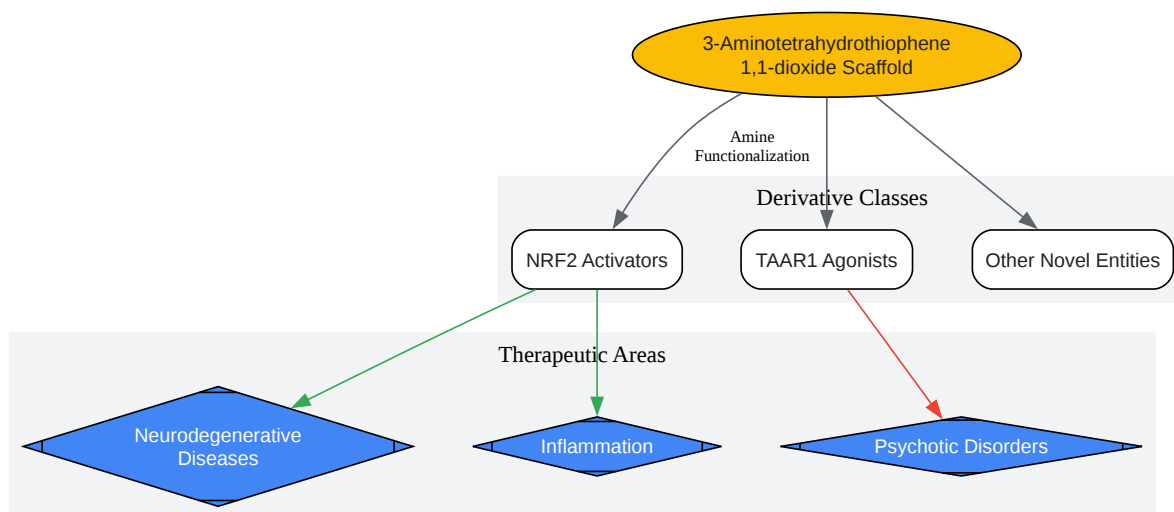
## Role in Modern Drug Discovery

The true value of **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** lies in its application as a versatile scaffold in medicinal chemistry. Its structure contains key features that medicinal chemists can exploit:

- The Sulfone Group: This moiety is a strong hydrogen bond acceptor and is metabolically stable, often improving the pharmacokinetic properties of a drug candidate.
- The Primary Amine: This functional group serves as a crucial chemical handle for introducing a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

A significant application is in the development of non-electrophilic activators of the antioxidant response element (ARE), which target the NRF2 pathway.[6] This pathway is a critical regulator of cellular defense against oxidative stress, and its modulation is a promising strategy for treating neurodegenerative diseases, inflammation, and cancer. By modifying the amine group, researchers have successfully synthesized potent and efficacious NRF2 activators.[6]

## Scaffold Application Diagram



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Caption: Role as a versatile scaffold in drug discovery.

## Analytical Characterization Protocol

To ensure the identity, purity, and quality of **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride**, a multi-step analytical validation is required.

- Purity Assessment via HPLC:
  - Method: Employ a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column. Use a gradient elution method with mobile phases consisting of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
  - Detection: UV detection at approximately 210 nm.
  - Purpose: To determine the purity of the compound by separating it from any starting materials, by-products, or degradation products. Purity is typically reported as a

percentage of the total peak area.

- Molecular Weight Confirmation via Mass Spectrometry (MS):
  - Method: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
  - Analysis: In positive ion mode, the expected  $[M+H]^+$  ion for the free base ( $C_4H_9NO_2S$ ) would be observed at  $m/z$  136.04.
  - Purpose: To confirm the molecular weight of the core structure, providing definitive evidence of the compound's identity.
- Structural Elucidation via NMR Spectroscopy:
  - Method: Acquire  $^1H$  NMR and  $^{13}C$  NMR spectra in a suitable deuterated solvent, such as  $D_2O$  or  $DMSO-d_6$ .
  - Purpose: To confirm the precise chemical structure. The proton NMR will show characteristic signals for the aminotetrahydrothiophene ring protons, and the carbon NMR will confirm the number and type of carbon atoms present. This is the gold standard for structural verification.

## Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Aspect	Recommendation	Hazard Information
Personal Protective Equipment (PPE)	Wear safety glasses, chemical-resistant gloves, and a lab coat.[5]	Causes skin irritation and serious eye irritation.[1][5]
Handling	Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation. Avoid contact with skin and eyes.[5]	May cause respiratory irritation.[1][5] Harmful if swallowed.[2]
Storage	Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] Keep in a cool, dry place, recommended at 2-8°C. [3]	Incompatible with strong oxidizing agents and strong bases.[5]
Spill & Disposal	In case of a spill, sweep up the solid material carefully, avoiding dust generation. Dispose of contents/container to an approved waste disposal plant.[5]	N/A

## Conclusion

**3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** is more than a simple chemical reagent; it is a validated and valuable starting point for innovation in drug discovery. Its precise molecular weight of 171.65 g/mol is the cornerstone for its use in quantitative synthesis. The compound's robust sulfone core and reactive amine handle provide a reliable platform for creating libraries of diverse molecules, leading to the identification of promising new therapeutic agents, particularly in the realm of NRF2 modulation. Understanding its physicochemical properties, synthesis, and handling is essential for any researcher aiming to leverage its full potential.

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## References

- 1. (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride | C<sub>4</sub>H<sub>10</sub>ClNO<sub>2</sub>S | CID 67041261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride | C<sub>4</sub>H<sub>10</sub>ClNO<sub>2</sub>S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-AMINOTETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE HYDROCHLORIDE | 51642-03-6 [chemicalbook.com]
- 4. 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Price from Supplier Brand ThermoFisher on Chemsr.com [m.chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306192#3-aminotetrahydrothiophene-1-1-dioxide-hydrochloride-molecular-weight]

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